1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-
Brand Name: Vulcanchem
CAS No.: 111253-97-5
VCID: VC0056344
InChI: InChI=1S/C25H40ClN3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)26)30-20(2)24-28-29-25(27)31-24/h17-20H,3-16H2,1-2H3,(H2,27,29)
SMILES: CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl
Molecular Formula: C25H40ClN3O2
Molecular Weight: 450.1 g/mol

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-

CAS No.: 111253-97-5

Main Products

VCID: VC0056344

Molecular Formula: C25H40ClN3O2

Molecular Weight: 450.1 g/mol

1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)- - 111253-97-5

CAS No. 111253-97-5
Product Name 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-
Molecular Formula C25H40ClN3O2
Molecular Weight 450.1 g/mol
IUPAC Name 5-[1-(4-chloro-3-pentadecylphenoxy)ethyl]-1,3,4-oxadiazol-2-amine
Standard InChI InChI=1S/C25H40ClN3O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)26)30-20(2)24-28-29-25(27)31-24/h17-20H,3-16H2,1-2H3,(H2,27,29)
Standard InChIKey ZVJLMALANQLMCD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl
Canonical SMILES CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C2=NN=C(O2)N)Cl
Synonyms 1,3,4-Oxadiazol-2-amine, 5-(1-(4-chloro-3-pentadecylphenoxy)ethyl)-
PubChem Compound 3066807
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator